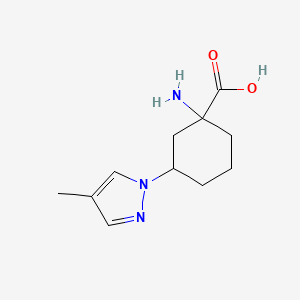
1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methylpropan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyclobutylamino group attached to a piperidine ring, which is further connected to a methylpropanone moiety. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceutical research due to their diverse biological activities.
Vorbereitungsmethoden
The synthesis of 1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methylpropan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4-(cyclobutylamino)piperidine with 2-methylpropanoyl chloride under basic conditions. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography or recrystallization to obtain the pure compound.
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized to improve yield and reduce production costs, often involving the use of automated reactors and continuous flow systems.
Analyse Chemischer Reaktionen
1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methylpropan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methylpropan-1-one has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in biochemical studies to investigate the interactions of piperidine derivatives with biological targets.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in the development of drugs for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Wirkmechanismus
The mechanism of action of 1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methylpropan-1-one can be compared with other similar compounds, such as 1-(4-(Cyclobutylamino)piperidin-1-yl)ethan-1-one and 1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methoxyethan-1-one. These compounds share structural similarities but differ in their functional groups and overall molecular structure.
1-(4-(Cyclobutylamino)piperidin-1-yl)ethan-1-one: This compound has an ethanone moiety instead of a methylpropanone moiety, which may result in different chemical and biological properties.
1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methoxyethan-1-one: This compound contains a methoxy group, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H24N2O |
|---|---|
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
1-[4-(cyclobutylamino)piperidin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C13H24N2O/c1-10(2)13(16)15-8-6-12(7-9-15)14-11-4-3-5-11/h10-12,14H,3-9H2,1-2H3 |
InChI-Schlüssel |
GVWSVDZKVBCNQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)N1CCC(CC1)NC2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride](/img/structure/B13488801.png)


![3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid](/img/structure/B13488833.png)
![2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13488834.png)
![6-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13488837.png)
![{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine, Mixture of diastereomers](/img/structure/B13488844.png)
![Tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13488846.png)

![[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13488853.png)
![3-(Trimethylsilyl)spiro[3.3]heptan-1-one](/img/structure/B13488859.png)

